3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone
Description
3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a trifluoromethyl substituent. Its structure features bromine at the 3' position, chlorine at the 2' position, and a trifluoromethyl group at the 4' position on the aromatic ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive ketone group and electron-withdrawing substituents, which enhance electrophilic reactivity .
The trifluoromethyl group significantly influences lipophilicity and metabolic stability, making it valuable in drug design. Bromine and chlorine substituents may direct regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling processes.
Properties
IUPAC Name |
1-[3-bromo-2-chloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(9(12,13)14)7(10)8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURNFECPFNADTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of the Compound
The compound is characterized by the presence of a bromine atom at the 3' position, a chlorine atom at the 2' position, and a trifluoromethyl group at the 4' position of the acetophenone backbone. These substituents significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can alter cellular processes and signaling pathways.
- Gene Expression Modulation : It influences gene expression profiles, affecting cellular responses to environmental stimuli.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially targeting bacterial cell membranes or metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer metabolism. |
| Antimicrobial Effects | Exhibits activity against various bacterial strains, potentially enhancing therapeutic applications. |
| Cytotoxicity | Shows selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. |
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that derivatives of acetophenone with halogen substitutions effectively inhibited enzymes critical for cancer cell metabolism. This inhibition correlated with reduced proliferation rates in cultured cancer cells.
-
Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that this compound exhibits moderate cytotoxicity. For example, IC50 values were determined across various cell lines, indicating its potential for further development as an anticancer agent.
Compound Cell Line IC50 (µM) Mechanism This compound HeLa >50 Apoptosis induction Cisplatin HeLa 5 DNA cross-linking - Antimicrobial Activity : Research indicates that compounds similar to this acetophenone derivative demonstrate significant antimicrobial effects. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens.
Applications in Drug Development
Given its promising biological activities, this compound serves as an important intermediate in pharmaceutical synthesis:
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
- Selective Enzyme Inhibitors : The compound is utilized in creating selective enzyme inhibitors for therapeutic use against metabolic disorders and cancers.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key analogs based on substituent type, position, and reported properties:
*Estimated based on trifluoromethyl analogs; experimental data unavailable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
